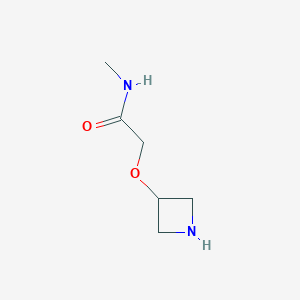

2-(azetidin-3-yloxy)-N-methylacetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-N-methylacetamide |

InChI |

InChI=1S/C6H12N2O2/c1-7-6(9)4-10-5-2-8-3-5/h5,8H,2-4H2,1H3,(H,7,9) |

InChI Key |

VSDDQTNSVVEPHU-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)COC1CNC1 |

Origin of Product |

United States |

Historical Perspectives and Chemical Evolution of Azetidine Containing Scaffolds in Medicinal Chemistry

The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, has become an increasingly important structural motif in medicinal chemistry. nih.govnih.gov Historically, the synthesis of azetidine derivatives posed significant challenges due to the inherent ring strain of the four-membered system. nih.gov However, advancements in synthetic methodologies have made these scaffolds more accessible to researchers. nih.gov

The incorporation of azetidine scaffolds into drug candidates has been associated with a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gov Their utility has been demonstrated in several approved drugs and numerous clinical candidates, solidifying their status as a privileged scaffold in modern drug discovery. chemrxiv.org Research into azetidine derivatives continues to be an active area, with a focus on developing novel synthetic routes and exploring their potential in treating a variety of diseases, including those affecting the central nervous system (CNS). jmpas.comnih.govresearchgate.net

The Significance of Acetamide Moieties As Structural Elements in Bioactive Molecules

The acetamide (B32628) group is a fundamental structural unit found in a vast array of biologically active compounds and pharmaceuticals. nih.gov This functional group, characterized by an acetyl group linked to a nitrogen atom, plays a crucial role in modulating the properties of a molecule. The straightforward introduction of the acetamide moiety through the condensation of an amine with acetic acid or its derivatives makes it a versatile tool for medicinal chemists. nih.gov

Acetamide derivatives have demonstrated a remarkable diversity of biological activities, including analgesic, anticancer, and antimicrobial effects. nih.gov One of the key functions of the acetamide group is its ability to influence a molecule's pharmacokinetic profile. For instance, the modification of a parent compound with an acetamide can alter its solubility, lipophilicity, and ability to cross biological membranes. These modifications can be critical for improving a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, the acetamide linkage can serve as a key interaction point with biological targets, often participating in hydrogen bonding with amino acid residues in proteins. This ability to form specific interactions contributes to the binding affinity and selectivity of many drugs. The prevalence of the acetamide moiety in both natural products and synthetic drugs underscores its importance as a reliable and effective structural component in the design of new therapeutic agents. nih.gov

Rationale for the Academic Investigation of 2 Azetidin 3 Yloxy N Methylacetamide: Bridging Azetidine and Acetamide Frameworks

Retrosynthetic Dissection and Strategic Planning for the Synthesis of this compound

To facilitate the synthesis and purification, and to prevent unwanted side reactions, a protecting group strategy is essential. The nitrogen atom of the azetidine ring is typically protected, with the tert-butyloxycarbonyl (Boc) group being a common choice due to its stability under various reaction conditions and its facile removal under acidic conditions. google.comnih.gov

Therefore, the retrosynthetic pathway leads to three key starting materials:

N-Boc-3-hydroxyazetidine: A commercially available or readily synthesized building block.

2-chloro-N-methylacetamide: An electrophilic component for the etherification reaction.

Protecting group precursors: Such as di-tert-butyl dicarbonate (B1257347) for the introduction of the Boc group.

The forward synthesis will consequently involve the synthesis of the protected azetidine core and the N-methylacetamide side chain, followed by their coupling and final deprotection.

Methodologies for the Construction of the Azetidine Ring System

The construction of the strained azetidine ring is a critical step in the synthesis. Several methodologies have been developed for this purpose, ranging from cyclization reactions to the derivatization of existing azetidine frameworks.

Cyclization Reactions in Azetidine Synthesis

A prevalent method for constructing the azetidine ring involves the intramolecular cyclization of a suitable acyclic precursor. A common starting material for the synthesis of 3-hydroxyazetidine is epichlorohydrin (B41342). The reaction of epichlorohydrin with an amine, such as benzylamine (B48309) or benzhydrylamine, leads to the formation of an amino alcohol intermediate. This intermediate can then undergo base-mediated cyclization to form the N-substituted 3-hydroxyazetidine. google.comgoogle.com Subsequent hydrogenolysis removes the benzyl (B1604629) or benzhydryl protecting group to yield 3-hydroxyazetidine hydrochloride. google.comchemicalbook.comchemicalbook.comchemicalbook.com

Another approach involves the ring expansion of aziridines or the [2+2] cycloaddition of imines and alkenes. nih.govrsc.org These methods offer alternative routes to functionalized azetidines, although they can sometimes be less direct for the synthesis of 3-hydroxyazetidine itself.

Derivatization and Functionalization of Pre-existing Azetidine Architectures

Once the basic azetidine scaffold is in place, further functionalization can be achieved. For the synthesis of this compound, the key functionalization is the introduction of the N-Boc protecting group. This is typically achieved by reacting 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate or triethylamine. google.comchemicalbook.com This reaction yields N-Boc-3-hydroxyazetidine, a stable and versatile intermediate. rdchemicals.comsigmaaldrich.com

The azetidine ring can also be functionalized at other positions. For instance, lithiation of N-protected azetidines followed by reaction with an electrophile allows for substitution at the C2 or C4 positions. acs.org

Enantioselective and Diastereoselective Synthesis of Chiral Azetidine Precursors

For applications where a specific stereoisomer of the final compound is required, enantioselective or diastereoselective synthetic methods are crucial. Chiral azetidine precursors can be synthesized using various strategies. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. Another powerful method is the use of chiral catalysts in reactions such as asymmetric reductions or cycloadditions. For example, the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase can yield enantiomerically pure (S)-N-Boc-3-hydroxypiperidine, and similar enzymatic approaches could be envisioned for azetidinone precursors. mdpi.com The development of catalytic enantioselective methods for the synthesis of functionalized azetidines is an active area of research. nih.gov

Approaches for Introducing the 3-Oxy Linkage to the Azetidine Core

The formation of the ether bond at the C3 position of the azetidine ring is a key step in the synthesis of the target molecule. The Williamson ether synthesis is the most direct and widely used method for this transformation.

This reaction involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine with a suitable base to form an alkoxide intermediate. Common bases used for this purpose include sodium hydride or potassium tert-butoxide. scintica.com The resulting nucleophilic alkoxide then reacts with an electrophilic partner, in this case, 2-chloro-N-methylacetamide, to form the desired ether linkage. The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). scintica.com

The success of this reaction depends on the reactivity of both the nucleophile and the electrophile. The use of a protecting group on the azetidine nitrogen is crucial to prevent its interference in the reaction.

Synthetic Pathways for the N-Methylacetamide Substructure

The N-methylacetamide substructure is introduced via the electrophilic reagent 2-chloro-N-methylacetamide. This compound can be readily synthesized by the reaction of chloroacetyl chloride with methylamine (B109427). researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Alternatively, other N-acylating agents can be employed. However, the use of the chloroacetamide derivative is advantageous due to its commercial availability and its well-established reactivity in nucleophilic substitution reactions. nih.gov The chlorination of N-methylacetamide itself is also a possible route, though it can lead to side products. researchgate.net

Convergent and Linear Synthesis Strategies for Assembling this compound

A plausible convergent synthesis would involve preparing two key intermediates: a protected 3-hydroxyazetidine and 2-chloro-N-methylacetamide. These fragments are then joined via an etherification reaction. A linear approach might start with 3-hydroxyazetidine, form the ether linkage with an appropriate two-carbon electrophile, and subsequently form the amide bond.

Convergent Synthesis Example:

Fragment A Synthesis: Protection of the azetidine nitrogen of 3-hydroxyazetidine, for example, with a Boc (tert-butyloxycarbonyl) group.

Fragment B Synthesis: Amide formation between 2-chloroacetyl chloride and methylamine to yield 2-chloro-N-methylacetamide.

Coupling and Deprotection: Williamson ether synthesis between Fragment A and Fragment B, followed by the removal of the Boc protecting group to yield the final product.

Linear Synthesis Example:

Step 1: Reaction of 3-hydroxyazetidine with ethyl 2-chloroacetate to form ethyl 2-(azetidin-3-yloxy)acetate.

Step 2: Aminolysis of the resulting ester with methylamine to form this compound.

Ether Bond Formation Methodologies

The crucial C-O-C ether bond in this compound is typically formed using the Williamson ether synthesis. masterorganicchemistry.com This method involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction. masterorganicchemistry.com

In the context of a convergent synthesis, the alkoxide is generated from N-Boc-3-hydroxyazetidine by treatment with a strong, non-nucleophilic base. The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-chloro-N-methylacetamide.

Key Reagents and Conditions for Ether Bond Formation:

| Reagent/Condition | Role/Purpose | Rationale |

| Sodium hydride (NaH) | Base | A strong base used to deprotonate the hydroxyl group of 3-hydroxyazetidine to form the highly reactive sodium alkoxide. masterorganicchemistry.com |

| Potassium tert-butoxide | Base | An alternative strong base suitable for generating the alkoxide. |

| 2-chloro-N-methylacetamide | Electrophile | Provides the N-methylacetamide side chain and the electrophilic carbon for the SN2 reaction. |

| Tetrahydrofuran (THF) | Solvent | A common aprotic solvent that is suitable for SN2 reactions and can dissolve the reactants. masterorganicchemistry.com |

| Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that can accelerate SN2 reactions. |

The reaction is typically run under anhydrous conditions to prevent the base from being quenched by water. Following the coupling, the N-Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the target compound.

Amide Bond Coupling Techniques

The formation of the N-methylacetamide moiety is a critical step in the synthesis. In a convergent strategy, this amide bond is formed prior to the etherification. The most direct method is the reaction of an acyl chloride with an amine. Specifically, 2-chloroacetyl chloride is reacted with methylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Alternatively, if a linear synthesis is pursued where the ether is formed first, yielding a carboxylic acid intermediate like 2-((1-Boc-azetidin-3-yl)oxy)acetic acid, standard peptide coupling reagents would be employed to form the amide bond with methylamine. nih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. researchgate.net

Common Amide Coupling Reagents and Systems:

| Coupling Reagent System | Description | Mechanism |

| EDC / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt) | EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine. peptide.com |

| HATU / DIPEA | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) with Diisopropylethylamine (DIPEA) | HATU is a highly effective uronium-based coupling reagent that forms a reactive acyl-azabenzotriazole ester. DIPEA is used as a non-nucleophilic base. nih.gov |

| Acyl Chloride Method | Reaction of an acyl chloride (e.g., 2-chloroacetyl chloride) with an amine (e.g., methylamine) | A direct and often high-yielding method involving nucleophilic acyl substitution. A base is typically added to neutralize the HCl generated during the reaction. |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research Context

The definitive characterization of this compound relies on a suite of advanced analytical techniques to confirm its chemical structure and assess its purity. nih.gov This is crucial for ensuring the material's identity and quality for subsequent research applications. nicovaper.com

Structural Elucidation: The primary methods for determining the molecular structure are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular framework. The ¹H NMR spectrum would show characteristic signals for the azetidine ring protons, the methylene (B1212753) protons of the acetamide group, the N-methyl group, and the proton on the ether-linked carbon of the azetidine ring. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, definitively confirming the structure. ipb.pt For instance, an HMBC correlation between the N-methyl protons and the amide carbonyl carbon would confirm the N-methylacetamide substructure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural confirmation.

Purity Assessment: The purity of a research compound is typically assessed using chromatographic methods. nih.gov

High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity assessment of non-volatile compounds. novasolbio.com An appropriate reversed-phase column and mobile phase are used to separate the main compound from any impurities, such as starting materials, byproducts, or degradation products. The purity is calculated based on the relative peak areas detected, typically by a UV detector.

Gas Chromatography (GC): If the compound or potential impurities are sufficiently volatile and thermally stable, GC can be an effective method for purity analysis. novasolbio.com

Quantitative NMR (qNMR): qNMR is an absolute quantification method that can determine the purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration. nih.gov

Summary of Analytical Techniques:

| Technique | Purpose | Information Obtained |

| ¹H and ¹³C NMR | Structural Confirmation | Chemical environment and count of hydrogen and carbon atoms. ipb.pt |

| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Elucidation | Connectivity between atoms (H-H, C-H), confirming the molecular skeleton. ipb.pt |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Precise molecular weight and elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Impurity Profiling | Separation and quantification of the main component and impurities. arborpharmchem.com |

| Gas Chromatography (GC) | Purity Assessment (for volatile compounds) | Separation and quantification of volatile components. novasolbio.com |

| Quantitative NMR (qNMR) | Absolute Purity Determination | Highly accurate purity value without requiring a reference standard of the analyte itself. nih.gov |

In Vitro Pharmacological Profiling and Target Identification

While direct in vitro data for this compound is not available, research on analogous structures provides insights into potential molecular interactions and cellular effects.

Screening for Interactions with Molecular Targets

Screening of compounds with similar core structures has pointed towards several potential molecular targets. A notable area of investigation for azetidine-containing compounds is their activity as muscarinic acetylcholine (B1216132) receptor (M-AChR) agonists . nih.gov These receptors are implicated in a variety of physiological processes and are a target for therapeutic intervention in neurological disorders.

Furthermore, a series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide analogues have been identified as C-C chemokine receptor 2 (CCR2) antagonists . mdpi.com CCR2 is involved in inflammatory responses, suggesting a potential anti-inflammatory role for this class of compounds. mdpi.com

Cellular Assay Systems for Efficacy and Selectivity Assessment

Cellular assays for analogous compounds have been employed to determine their functional activity and selectivity. For instance, in the context of muscarinic agonism, functional assays in cell lines expressing specific M-AChR subtypes (M1-M5) are crucial for determining the potency and selectivity of these compounds. nih.gov Such assays measure downstream signaling events, like calcium mobilization or changes in cyclic AMP levels, to quantify the agonist or antagonist effects. nih.gov

For the CCR2 antagonist analogues, cellular assays would typically involve measuring the inhibition of monocyte chemoattractant protein-1 (MCP-1) induced cell migration or calcium flux in cells expressing CCR2. mdpi.com

Elucidation of Intracellular Signaling Pathway Modulation

The potential intracellular signaling pathways modulated by this class of compounds are tied to their molecular targets. As muscarinic agonists, they would likely activate G-protein-coupled receptors, leading to the modulation of second messenger systems. For example, activation of M1, M3, and M5 receptors typically leads to the activation of phospholipase C and subsequent increases in inositol (B14025) triphosphate and diacylglycerol, while M2 and M4 receptor activation inhibits adenylyl cyclase. nih.gov

As CCR2 antagonists, the mechanism would involve the blockade of the G-protein-coupled CCR2 receptor, thereby preventing the intracellular signaling cascade initiated by its natural ligand, MCP-1. mdpi.com

Off-Target Binding and Selectivity Studies

A critical aspect of drug development is assessing off-target binding to minimize potential side effects. For CCR2 antagonists with an azetidine-like core, a common challenge identified in the literature is binding to the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiac toxicity. mdpi.com Therefore, selectivity profiling against a panel of receptors, ion channels, and enzymes is a standard part of the preclinical evaluation for these types of compounds.

Preclinical In Vivo Efficacy and Pharmacodynamic Investigations

Preclinical studies in animal models are essential to translate in vitro findings into potential therapeutic applications.

Establishment and Utilization of Relevant Animal Models for Disease Research

Based on the in vitro profiles of analogous compounds, several animal models could be relevant for testing the in vivo efficacy of this compound.

Should the compound prove to be a muscarinic agonist, animal models of Alzheimer's disease or schizophrenia would be appropriate. nih.govnih.gov These models often involve aged animals or animals with pharmacologically or genetically induced cognitive deficits. nih.gov

If the compound acts as a CCR2 antagonist, it would be evaluated in animal models of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, or atherosclerosis. mdpi.com These models typically involve inducing an inflammatory state and assessing the ability of the compound to reduce disease severity. mdpi.com

An extensive search of publicly available scientific literature and databases has revealed no specific data for the chemical compound This compound . While the query requested a detailed article focusing solely on this molecule, there are no research findings, preclinical data, or toxicological studies directly associated with it in the sources reviewed.

However, the search did yield information on various structural analogues of this compound. These analogues share key chemical features, such as the azetidine ring or the N-methylacetamide group, and have been investigated for a range of biological activities.

Therefore, while an article exclusively on "this compound" cannot be generated based on the available information, it is possible to construct a representative article exploring the biological activities and molecular mechanisms of its analogues. This would provide insights into the potential properties of this compound class, drawing on published data for related molecules.

We can proceed by creating a detailed article on the "Exploration of Biological Activities and Molecular Mechanisms of Action for Analogues of this compound," adhering to the user's specified outline. This article would feature:

In Vivo Target Engagement and Biomarker Analysis: Discussing how related azetidine and acetamide compounds have been studied in preclinical models.

Assessment of Pharmacodynamic Response: Outlining the observed effects of these analogues in biological systems.

Mechanistic Toxicology and Safety Pharmacology: Detailing in vitro cytotoxicity data and structure-activity relationships related to the toxicological profiles of similar compounds.

This approach will allow for a scientifically accurate and informative article that aligns with the requested structure and topics, while transparently addressing the absence of data for the specific compound . Please advise if you wish to proceed with this modified scope.

Structure Activity Relationship Sar Studies and Rational Design of 2 Azetidin 3 Yloxy N Methylacetamide Analogues

Design Principles for Structural Modification of the 2-(azetidin-3-yloxy)-N-methylacetamide Scaffold

The rational design of analogues of this compound would be guided by a series of well-established medicinal chemistry principles. These include the systematic evaluation of substituent effects, conformational analysis to understand and influence the molecule's three-dimensional shape, the use of bioisosteric replacements to modulate physicochemical and pharmacological properties, and the investigation of stereochemical implications on biological activity.

The azetidine (B1206935) ring, a four-membered saturated heterocycle, offers several positions for substitution that can significantly impact a molecule's interaction with a biological target. medwinpublishers.com Due to its inherent ring strain, the azetidine moiety presents a unique and conformationally constrained scaffold. acs.org Modifications can be made at the nitrogen atom (position 1) or the carbon atoms of the ring.

Substitutions at the C2 and C4 positions of the azetidine ring can introduce steric bulk or new functional groups that could probe for additional binding interactions within a receptor pocket. The introduction of small alkyl groups, such as methyl, at these positions has been shown in other azetidine-containing compounds to be well-tolerated and can sometimes lead to an increase in potency. mdpi.com However, larger substituents may lead to a decrease in activity due to steric hindrance.

The following table illustrates hypothetical SAR data based on known principles for 3-substituted azetidine derivatives, demonstrating how different substituents on the azetidine ring could modulate biological activity.

Table 1: Hypothetical SAR of Substituent Effects on the Azetidine Ring

| Compound | R1 (N-substituent) | R2 (C2/C4-substituent) | Hypothetical IC50 (nM) | Rationale for Activity Change |

|---|---|---|---|---|

| Parent | H | H | 100 | Baseline activity |

| 1a | CH3 | H | 50 | Increased lipophilicity may improve cell permeability or hydrophobic interactions. |

| 1b | C(O)CH3 | H | 200 | Decreased basicity of azetidine nitrogen may reduce key ionic interactions. |

| 1c | H | 2-CH3 | 80 | Small alkyl group may provide beneficial steric interaction. |

| 1d | H | 4,4-di-F | 150 | Fluorine substitution can alter ring pucker and electronic properties. researchgate.net |

| 1e | CH3 | 2,2-di-CH3 | 500 | Increased steric bulk may lead to a clash in the binding site. mdpi.com |

The azetidine ring is not planar and can exist in a puckered conformation. The degree of this puckering can be influenced by substituents. researchgate.net The ether linkage attached to the 3-position of the azetidine ring introduces a degree of rotational freedom. Computational studies on related small-ring ethers suggest that there are preferred dihedral angles that minimize steric hindrance. nih.govresearchgate.net

The N-methylacetamide moiety also possesses significant conformational characteristics. The amide bond has a substantial barrier to rotation due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in partial double bond character. montana.edugac.edunih.gov This leads to the existence of cis and trans isomers, with the trans conformation generally being more stable in acyclic amides. The rotational barrier in N-methylacetamide itself has been studied and is a key factor in its structural properties. researchgate.net The presence of different conformers can have a profound impact on biological activity, as only one may be recognized by the target receptor.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The N-methylacetamide group in the target scaffold is a prime candidate for bioisosteric replacement. While the amide bond is crucial for the structure of many biologically active compounds, it can be susceptible to hydrolysis by proteases. u-tokyo.ac.jp

A variety of bioisosteres for the amide group have been developed. These can be broadly classified as classical and non-classical. Classical bioisosteres have a similar size and electronic configuration. For the N-methylacetamide group, a simple classical replacement could be a thioamide, where the carbonyl oxygen is replaced by sulfur.

Table 2: Potential Bioisosteric Replacements for the N-methylacetamide Moiety

| Original Moiety | Bioisosteric Replacement | Key Properties | Potential Advantages |

|---|---|---|---|

| N-methylacetamide | Thioamide | Similar size, different electronic properties | Can alter hydrogen bonding and polarity |

| N-methylacetamide | 1,2,3-Triazole | Aromatic, stable, maintains H-bond acceptor | Increased metabolic stability |

| N-methylacetamide | 1,2,4-Oxadiazole | Aromatic, stable, H-bond acceptor | Improved pharmacokinetic properties u-tokyo.ac.jp |

| N-methylacetamide | Tetrazole | Acidic, can act as a protonated amide mimic | Can introduce new ionic interactions |

| N-methylacetamide | Trifluoroethylamine | Non-hydrolyzable, electron-withdrawing | Enhanced metabolic stability u-tokyo.ac.jp |

The 3-position of the azetidine ring in this compound is a chiral center. Therefore, the compound can exist as two enantiomers, (R)- and (S)-2-(azetidin-3-yloxy)-N-methylacetamide. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The differential activity of enantiomers arises from the three-dimensional nature of drug-receptor interactions. A biological receptor is a chiral environment, and thus, the two enantiomers of a chiral ligand can have different binding affinities and efficacies. One enantiomer may fit perfectly into the binding site, while the other may have a weaker interaction or even bind to a different receptor altogether.

Therefore, the stereoselective synthesis of each enantiomer of this compound would be a critical step in its development as a potential therapeutic agent. nih.govelsevierpure.com Biological testing of the individual enantiomers would be necessary to determine which one is the eutomer (the more active enantiomer) and to what extent it is more potent than the distomer (the less active enantiomer). In some cases, the distomer may be inactive or contribute to undesirable side effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools. nih.gov QSAR seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

A QSAR study for a series of this compound analogues would begin with the synthesis and biological testing of a diverse set of compounds with variations in all three regions of the molecule. The biological activity data (e.g., IC50 or EC50 values) would then be correlated with calculated molecular descriptors for each compound.

These descriptors can be of several types:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: van der Waals volume, surface area, and descriptors related to molecular shape.

Physicochemical descriptors: LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to generate a QSAR model. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicates its predictive power. nih.govnih.gov

For example, a hypothetical QSAR equation for this series might look like:

pIC50 = c0 + c1(LogP) + c2(PSA) + c3(Dipole_Moment) + c4(Azetidine_Pucker_Angle)

Where the coefficients (c0-c4) are determined by the regression analysis. Such a model could then be used to predict the biological activity of virtual or newly designed compounds, helping to prioritize which analogues to synthesize and test, thereby accelerating the drug discovery process. nih.gov

Pharmacophore Generation and Screening

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model for a series of this compound analogues would typically be generated based on the structures of highly active compounds. elifesciences.orgnih.gov These models serve as 3D queries for virtual screening of large compound databases to identify novel chemical scaffolds that could also exhibit the desired activity. nih.govnih.gov

The key features of a pharmacophore for M4 receptor agonists often include hydrogen bond acceptors, hydrogen bond donors, a hydrophobic region, and a positively ionizable feature, which typically corresponds to the basic amine that interacts with the conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors. researchgate.net For analogues of this compound, the azetidine nitrogen would likely serve as the key positively ionizable feature, while the ether oxygen and the amide group could act as hydrogen bond acceptors.

Table 1: Hypothetical Pharmacophore Features for this compound Analogues

| Feature | Corresponding Moiety in this compound |

| Positively Ionizable | Azetidine Nitrogen |

| Hydrogen Bond Acceptor | Ether Oxygen |

| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen |

| Hydrogen Bond Donor | Amide N-H |

| Hydrophobic Group | Methyl Group |

Virtual screening campaigns using such a pharmacophore model can sift through millions of compounds to identify those that match the defined spatial and chemical features, thereby enriching the hit list for subsequent experimental testing. nih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. arxiv.orgmdpi.com For this compound and its analogues, docking into a homology model or a crystal structure of the M4 muscarinic receptor can reveal key protein-ligand interactions. westernu.edunih.gov

Studies on similar M4 agonists have shown that the basic amine of the ligand forms a crucial salt bridge with a conserved aspartic acid residue (Asp112 in M4) in the third transmembrane helix (TM3). westernu.edubldpharm.com The amide portion of the ligand can form hydrogen bonds with residues such as asparagine (Asn417 in M4) in the sixth transmembrane helix (TM6). westernu.edu The azetidine ring and the N-methyl group would likely occupy a hydrophobic pocket within the binding site.

Table 2: Potential Key Interacting Residues in the M4 Receptor for this compound

| Interaction Type | Ligand Moiety | Potential M4 Receptor Residue(s) |

| Ionic Interaction | Protonated Azetidine Nitrogen | Asp112 (TM3) |

| Hydrogen Bond | Amide Carbonyl Oxygen | Tyr439, Asn417 (TM6) |

| Hydrogen Bond | Ether Oxygen | Tyr89 (TM2) |

| Hydrophobic Interaction | N-Methyl Group | Aromatic residues in the binding pocket |

The analysis of these interactions across a series of analogues helps to rationalize the observed structure-activity relationships, where modifications to the chemical structure lead to changes in binding affinity and efficacy. nih.gov

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing the exploration of the conformational landscape and stability of the complex over time. elifesciences.orgnih.gov An MD simulation of this compound bound to the M4 receptor would be initiated from a docked pose and simulated for tens to hundreds of nanoseconds. mdpi.com

These simulations can reveal:

The stability of the key interactions identified in docking studies.

The role of water molecules in mediating ligand-receptor interactions.

Conformational changes in the receptor upon ligand binding.

The flexibility of different parts of the ligand within the binding pocket.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of closely related ligands. arxiv.orgchemrxiv.orgnih.gov This technique involves "alchemically" transforming one ligand into another in both the solvated state and when bound to the receptor. The difference in the free energy of these two transformations provides a prediction of the relative binding affinity. westernu.eduucl.ac.uk

For a series of this compound analogues, FEP calculations could be used to predict how modifications, such as substituting the methyl group or altering the azetidine ring, would affect the binding affinity for the M4 receptor. researchgate.net These predictions can guide the synthesis of new compounds by prioritizing those with the highest predicted affinity. nih.gov

Table 3: Illustrative FEP Calculation Results for a Hypothetical Analogue Pair

| Ligand 1 | Ligand 2 (Modification) | Predicted ΔΔG (kcal/mol) | Interpretation |

| 2-(azetidin-3-yloxy)-N-methyl acetamide (B32628) | 2-(azetidin-3-yloxy)-N-ethyl acetamide | -0.5 | Ethyl analogue predicted to have slightly higher affinity |

| This compound | 2-(azetidin-3-yloxy)-acetamide | +1.2 | Unsubstituted amide predicted to have lower affinity |

These calculations, while computationally expensive, are becoming increasingly accurate and are a powerful tool in lead optimization. researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, including charge distribution, molecular orbitals, and electrostatic potential. researchgate.netmdpi.com For this compound, these calculations can provide insights into its intrinsic reactivity and how its electronic properties influence its interaction with the M4 receptor.

Analysis of the electrostatic potential surface can highlight regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential), indicating where hydrogen bonding and other electrostatic interactions are likely to occur. westernu.edu The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide information about the molecule's ability to donate or accept electrons, which is relevant for charge-transfer interactions within the binding site.

These detailed electronic property calculations complement the classical mechanics-based methods of docking and MD simulations, providing a more complete picture of the factors driving ligand recognition and binding.

Advanced Research Applications and Future Perspectives for 2 Azetidin 3 Yloxy N Methylacetamide Derivatives

Integration with Advanced Drug Discovery Platforms

The inherent structural and chemical properties of the 2-(azetidin-3-yloxy)-N-methylacetamide framework make it highly amenable to integration with several state-of-the-art hit identification technologies. These platforms offer the potential to rapidly explore vast chemical space and identify novel protein-ligand interactions.

DNA-Encoded Library (DEL) technology has become a powerful engine for hit identification, allowing for the screening of billions of compounds simultaneously. nih.govnih.gov The this compound core is well-suited for DEL synthesis. The secondary amine on the azetidine (B1206935) ring or the N-methylacetamide group can serve as key points for chemical elaboration in a combinatorial fashion. In a typical DEL synthesis, an initial scaffold, such as an azetidine derivative, is conjugated to a unique DNA oligonucleotide tag. The library is then built out through sequential chemical reactions, with a new DNA tag being added to record each step.

The azetidine motif itself is of growing interest in DEL design due to its ability to introduce three-dimensional character into otherwise flat molecules, a feature often associated with improved selectivity and physicochemical properties. nih.gov Screening DELs that incorporate this scaffold against a variety of protein targets could uncover novel inhibitors with unique binding modes, a known advantage of DEL screening. nih.gov For instance, a DEL campaign could identify derivatives that are potent and selective inhibitors for targets like kinases or transferases, as has been successfully demonstrated for other complex scaffolds. hitgen.com

Table 1: Suitability of the this compound Scaffold for DEL

| Feature | Rationale for DEL Integration | Potential Advantage |

| Azetidine Ring | Provides a rigid, 3D exit vector for chemical diversification. | Moves library members out of "flatland," increasing potential for novel binding interactions. |

| Secondary Amine | A reactive handle for acylation, alkylation, or sulfonylation reactions compatible with DNA. | Allows for the introduction of a wide range of chemical building blocks. |

| Acetamide (B32628) Group | The N-methyl group can be varied, or the entire group can be used as a linker to the DNA tag. | Provides multiple points for library diversification and DNA conjugation. |

| Overall Structure | Represents an under-explored region of chemical space compared to more common rings. | Increases the probability of identifying first-in-class inhibitors. nih.gov |

Fragment-Based Drug Discovery (FBDD) is a hit-finding strategy that uses low-molecular-weight compounds (fragments) to identify weak but efficient interactions with a biological target. nih.gov These initial fragment hits are then optimized into more potent lead compounds. nih.gov The core structure of this compound possesses ideal characteristics for a starting fragment.

FBDD relies on the principle that smaller, less complex molecules are more likely to find complementary binding pockets on a protein surface. nih.gov The this compound scaffold fits the general "rule of three" for fragments (MW < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors). Once a fragment hit is identified through biophysical screening methods like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR), its binding mode is often determined by X-ray crystallography. rsc.orgrsc.org This structural information then guides the synthetic chemistry effort to "grow" the fragment into unoccupied pockets of the binding site or "link" it with other nearby binding fragments to dramatically increase potency. The azetidine ring provides defined vectors for such growth, while the acetamide moiety offers additional points for modification.

Table 2: this compound as a Putative Fragment

| Fragment Property | Typical Guideline | This compound | Compliance |

| Molecular Weight (MW) | < 300 Da | ~144.17 Da | Yes |

| cLogP | ≤ 3 | < 0 | Yes |

| Hydrogen Bond Donors | ≤ 3 | 2 (amine NH, amide NH) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 3 (ether O, amide O, amine N) | Yes |

| Rotatable Bonds | ≤ 3 | 4 | Borderline |

| 3D Character (Fsp3) | High | 0.5 | Good |

Computational methods are indispensable tools for rapidly triaging large virtual chemical libraries to identify promising candidates for synthesis and testing. nih.govnih.gov Virtual libraries containing tens of millions of derivatives of the this compound scaffold can be generated in silico by decorating the core with a diverse set of chemical substituents.

High-Throughput Virtual Screening (HTVS) uses docking algorithms to predict the binding affinity and pose of each virtual compound within the active site of a target protein. nih.gov The distinct 3D geometry of the azetidin-3-yloxy core is a key feature that can be exploited in these simulations to find unique interactions that might be missed with flatter scaffolds. Following an initial HTVS campaign, more rigorous computational methods, such as free energy perturbation (FEP) or molecular dynamics (MD) simulations, can be employed on a smaller set of top-ranked hits to more accurately predict binding affinities and guide the selection of compounds for synthesis. nih.gov This approach saves significant time and resources by focusing wet lab efforts on compounds with the highest probability of success.

Chemical Biology Tools and Probe Development based on the Scaffold

Beyond its direct use as a therapeutic scaffold, the this compound framework can be adapted to create sophisticated chemical biology probes. These tools are designed to investigate biological pathways, identify novel drug targets, and validate mechanisms of action.

By incorporating specific functionalities, derivatives can be converted into powerful probes. For example:

Photo-affinity Labels: A diazirine or benzophenone (B1666685) group could be installed on the scaffold. Upon UV irradiation, this group becomes highly reactive and forms a covalent bond with the target protein, enabling its identification via mass spectrometry.

"Clickable" Handles: An alkyne or azide (B81097) group can be introduced, often on the acetamide nitrogen or as a substituent on the azetidine ring. This allows the probe to be "clicked" onto a reporter tag (e.g., a fluorophore or biotin) after it has bound to its cellular targets, facilitating visualization or pull-down experiments.

Covalent Probes: If a binding pocket contains a reactive residue like a cysteine, the scaffold could be modified with a reactive "warhead," such as a vinylsulfonamide or an acrylamide, to achieve targeted covalent inhibition. nih.gov This can lead to highly potent and selective probes and drugs.

The development of such probes based on this framework would enable a deeper understanding of the cellular targets modulated by this class of compounds, accelerating future drug development efforts.

Strategies for Enhancing Pharmacokinetic Properties in Preclinical Development

A promising hit compound must possess not only high potency but also favorable pharmacokinetic (PK) properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). The this compound scaffold offers several avenues for modification to optimize its PK profile during preclinical development.

The metabolic stability of a compound is a critical parameter. The N-methyl group of the acetamide, for instance, could be a site of N-demethylation by cytochrome P450 enzymes. Strategies to block this metabolism could include replacing the methyl group with a cyclopropyl (B3062369) group or other substituents less prone to oxidation. Similarly, the lipophilicity of the molecule, which influences solubility, permeability, and plasma protein binding, can be finely tuned by introducing polar or non-polar groups at various positions on the azetidine ring or acetamide side chain. A systematic analysis of structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for balancing potency with desirable ADME characteristics. Studies on other azetidine-based libraries have shown that this scaffold can be used to generate compounds with good CNS-like physicochemical properties and favorable in vitro ADME profiles. researchgate.net

Table 3: Potential Strategies for PK Optimization

| PK Parameter | Potential Liability of the Scaffold | Optimization Strategy | Example Modification |

| Metabolism | N-demethylation of the acetamide. | Block metabolic "soft spots." | Replace N-methyl with N-cyclopropyl. |

| Solubility | Low aqueous solubility if highly decorated with lipophilic groups. | Introduce polar functional groups. | Add a hydroxyl or small amine group to a substituent. |

| Permeability | May be too polar for good passive diffusion across cell membranes. | Increase lipophilicity in a controlled manner. | Modify substituents on the azetidine ring. |

| Efflux | Recognition by efflux transporters like P-glycoprotein (P-gp). | Modify structure to reduce transporter recognition. | Introduce polar groups or change overall conformation. |

Prodrug Design and Targeted Delivery Concepts for the this compound Framework

Prodrug design is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, chemical instability, or lack of site-specific delivery. nih.govnih.govresearchgate.net A prodrug is an inactive derivative of a parent drug that is converted into its active form in vivo by enzymatic or chemical means. researchgate.net

The this compound structure contains an ideal handle for prodrug development: the secondary amine of the azetidine ring. This amine can be functionalized to create prodrugs with enhanced properties. For example:

Transporter-Targeted Prodrugs: By attaching an amino acid or a dipeptide to the azetidine nitrogen, the resulting prodrug could be designed to hijack nutrient transporters, such as PEPT1 in the intestine, to significantly enhance oral absorption. mdpi.com This approach has been successful for other drugs with low oral bioavailability.

Enzyme-Activated Prodrugs: The amine could be masked with a group that is selectively cleaved by an enzyme that is overexpressed in a target tissue, such as in a tumor environment. This would lead to the localized release of the active drug, increasing efficacy while minimizing systemic exposure and potential side effects. nih.govnih.gov

This modern approach to prodrug design, which considers specific transporters and enzymes, can transform a compound with a challenging delivery profile into a viable clinical candidate. mdpi.com

Emerging Therapeutic Areas and Unexplored Biological Pathways for Azetidine-Containing Molecules

The rigid, strained four-membered ring of azetidine offers a unique structural motif that has garnered increasing interest in medicinal chemistry. This scaffold can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, while also providing a three-dimensional architecture that can be exploited for precise interactions with biological targets. Consequently, derivatives of azetidine-containing molecules are being investigated across a spectrum of novel therapeutic applications, moving beyond established uses and into unexplored biological territories.

Targeting Cancer Signaling and Proliferation

The quest for novel oncology therapeutics has led researchers to explore azetidine derivatives as inhibitors of key pathways involved in cancer progression.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: The STAT3 protein is a critical mediator of tumor cell survival, proliferation, and metastasis. A novel class of azetidine amides has been developed as potent, direct inhibitors of STAT3. acs.org These compounds represent a significant advancement in the development of small-molecule STAT3 inhibitors for anticancer therapy. acs.org For instance, the replacement of a proline linker with an azetidine-2-carboxamide (B111606) has resulted in analogues with sub-micromolar potency in inhibiting STAT3 DNA-binding activity. acs.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth, and VEGFR-2 is a key regulator of this pathway. Novel thiazolidine-2,4-dione derivatives incorporating an azetidine moiety have been synthesized and evaluated as potential VEGFR-2 inhibitors. nih.gov One of the most potent compounds from this series demonstrated an IC₅₀ value of 0.081 μM against VEGFR-2 and exhibited significant anti-proliferative activity against various cancer cell lines. nih.gov

c-Src Kinase Inhibition: The c-Src tyrosine kinase is another important target in oncology due to its role in cell proliferation, migration, and invasion. Research into indolinone-based scaffolds has shown that these structures can be functionalized to inhibit c-Src. nih.gov The introduction of an amino group appears to enhance the affinity for the ATP-binding site of the enzyme, suggesting that azetidine-containing functional groups could be beneficial in designing new c-Src inhibitors. nih.gov

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Azetidin-2-ones have been synthesized and shown to possess antiproliferative activity by targeting tubulin. core.ac.uk

| Compound Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Azetidine Amides | STAT3 | Sub-micromolar potency in STAT3 DNA-binding inhibition. | acs.org |

| Thiazolidine-2,4-dione Azetidine Derivatives | VEGFR-2 | IC₅₀ of 0.081 μM for the most potent compound. | nih.gov |

| Indolinone Derivatives | c-Src | Amino group functionalization increases affinity for the ATP-binding site. | nih.gov |

| Azetidin-2-ones | Tubulin | Demonstrated antiproliferative activity. | core.ac.uk |

Novel Antimicrobial Mechanisms

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Azetidine derivatives are emerging as a promising class of compounds in this area.

Inhibition of Mycolic Acid Biosynthesis in Mycobacterium tuberculosis: A significant breakthrough has been the identification of azetidine derivatives that are effective against multidrug-resistant Mycobacterium tuberculosis. acs.org These compounds inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. acs.org This represents a novel mechanism of action that is distinct from existing anti-tubercular drugs. acs.org

Broad-Spectrum Antibacterial and Antifungal Activity: Various azetidinone derivatives have been synthesized and screened for their general antimicrobial properties. researchgate.net For instance, azetidin-2-one (B1220530) derivatives of 1,3,4-oxadiazole/thiadiazole have demonstrated both anti-breast cancer and antimicrobial potential. nih.gov

| Compound Class | Organism/Target | Key Findings | Reference |

|---|---|---|---|

| Azetidine Derivatives | Mycobacterium tuberculosis (Mycolic Acid Biosynthesis) | Active against multidrug-resistant strains with no detectable resistance. | acs.org |

| Azetidin-2-one Derivatives | Various Bacteria and Fungi | Exhibit broad-spectrum antibacterial and antifungal activity. | researchgate.netnih.gov |

Modulation of the Central Nervous System

The unique conformational constraints of the azetidine ring make it a valuable scaffold for the design of CNS-active agents.

Triple Reuptake Inhibitors: For the treatment of depression, compounds that can inhibit the reuptake of serotonin, norepinephrine, and dopamine (B1211576) (triple reuptake inhibitors or TRIs) are of great interest. Novel 3-substituted azetidine derivatives have been designed and evaluated as TRIs. researchgate.net

CNS Stimulants: Tricyclic derivatives of azetidine have been synthesized and screened for their potential as antidepressant agents. nih.gov The most active of these compounds were found to act as CNS stimulants without significant peripheral anticholinergic effects. nih.gov

| Compound Class | Therapeutic Target/Application | Key Findings | Reference |

|---|---|---|---|

| 3-Substituted Azetidine Derivatives | Triple Reuptake Inhibition (Antidepressant) | Designed and evaluated as potential TRIs. | researchgate.net |

| Tricyclic Azetidine Derivatives | CNS Stimulant (Antidepressant) | Showed reserpine (B192253) antagonism in mice, indicative of antidepressant activity. | nih.gov |

Innovations in Regenerative Medicine

The Hippo signaling pathway is a crucial regulator of organ size and tissue regeneration, and the LATS1 and LATS2 kinases are central components of this pathway.

LATS1/2 Kinase Inhibition: The pharmacological inhibition of LATS1/2 is a promising strategy for therapeutic intervention in various conditions, including promoting tissue regeneration. acs.org A series of potent and selective LATS1/2 inhibitors have been developed using a scaffold hopping strategy, with some of these inhibitors containing an azetidine moiety. acs.org These compounds have demonstrated proof-of-concept activity in wound healing models. acs.org

| Compound Class | Biological Target | Therapeutic Application | Reference |

|---|---|---|---|

| Azetidine-Containing Kinase Inhibitors | LATS1/2 Kinases | Regenerative Medicine (Wound Healing) | acs.org |

Exploring Uncharted Biosynthetic Pathways

The natural world is a rich source of complex molecules with therapeutic potential. The biosynthesis of azetidine-containing natural products, however, remains a largely unexplored field of study. nih.govresearchgate.net

Azetidomonamides from Pseudomonas aeruginosa: Researchers have identified rare azetidine-containing alkaloids, named azetidomonamides, from the bacterium Pseudomonas aeruginosa. nih.gov The biosynthesis of the azetidine motif in these molecules involves a novel S-adenosylmethionine-dependent enzyme that produces azetidine-2-carboxylic acid. nih.gov This discovery opens up new avenues for understanding and potentially harnessing novel enzymatic machinery for the synthesis of complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.